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Compound of Interest

(1R,2R)-cyclopropane-1,2-
Compound Name:
dicarboxylic acid

Cat. No.: B1204501

CAS Number: 696-75-3

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a conformationally constrained dicarboxylic
acid that has garnered interest in medicinal chemistry and drug development. Its rigid
cyclopropane backbone offers a unique stereochemical scaffold for the design of enzyme
inhibitors and other biologically active molecules. This technical guide provides a
comprehensive overview of its chemical properties, synthesis, biological activity, and relevant
experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties
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Property Value Source
Molecular Formula CsHeOa4 PubChem[1]
Molecular Weight 130.10 g/mol PubChem[1]

(1R,2R)-cyclopropane-1,2-
IUPAC Name ] i ] PubChem[1]
dicarboxylic acid

Appearance White to Off-White Solid ChemicalBook[2]
Melting Point 139-140 °C (for cis-isomer) ChemicalBook|[2]
pKai 3.33 (for cis-isomer) ChemicalBook[2]
pKaz 6.47 (for cis-isomer) ChemicalBook[2]

B Slightly soluble in methanol ]
Solubility o ChemicalBook[2]
and water (for cis-isomer)

Synthesis and Experimental Protocols

The synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives often starts
from commercially available precursors. A common method involves the hydrolysis of a
corresponding diester.

Protocol: Synthesis of trans-(1R,2R)-Cyclopropane-1,2-
dicarboxylic Acid Derivatives

This protocol describes the hydrolysis of a diethyl ester to yield the dicarboxylic acid.

Materials:

Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

Potassium hydroxide (KOH)

Water

Ethanol
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e Hydrochloric acid (HCI) for acidification

¢ Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

o Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.
e Add a stoichiometric amount of potassium hydroxide to the solution.

 Stir the reaction mixture at room temperature until the hydrolysis is complete (monitoring by
TLC or LC-MS is recommended).

+ Remove the ethanol under reduced pressure.
» Acidify the aqueous solution to a low pH with hydrochloric acid.
o Extract the product with a suitable organic solvent, such as ethyl acetate.

» Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude dicarboxylic acid.

 Purify the product by recrystallization or column chromatography.

A similar approach can be used for the synthesis of the cis-isomer starting from the
corresponding cis-diester or anhydride.[3]
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Synthesis Workflow
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Synthetic workflow for (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Biological Activity and Applications

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid and its derivatives have shown notable activity
as enzyme inhibitors, particularly targeting O-acetylserine sulfhydrylase (OASS), an enzyme
crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[3][4][5] This
makes OASS an attractive target for the development of novel antibiotics.
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Inhibition of O-acetylserine sulfhydrylase (OASS)

Studies on Salmonella typhimurium OASS isoforms (OASS-A and OASS-B) have revealed that
cyclopropane-1,2-dicarboxylic acid derivatives can act as inhibitors.[3] The binding affinity of
these compounds can be determined using biophysical techniques such as fluorescence
spectroscopy and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).[3]

[6]

Quantitative Data on OASS Inhibition:

Compound Target Isoform Dissociation Constant (Kd)

Compound 2 (a cis-

_ , , OASS-A 215 pM[3]
dicarboxylic acid)
Compound 6 (a trans-
_ _ _ OASS-A 245 pM[3]
dicarboxylic acid)
Compound 23 (a substituted
o OASS-A 9.0 uM[3]
derivative)
Compound 23 (a substituted
o OASS-B 40 pMI[3]
derivative)
Compound 24 (a substituted
o OASS-A 48 pM[3]
derivative)
Compound 24 (a substituted
OASS-B 368 uM[3]

derivative)

Experimental Protocol: Determination of Ligand-Binding
Affinity to OASS by Fluorimetry

This protocol outlines a method to determine the dissociation constant (Kd) of ligands binding
to OASS by monitoring changes in the fluorescence of the pyridoxal 5'-phosphate (PLP)
coenzyme.[6]

Materials:
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Purified OASS enzyme (OASS-A or OASS-B)

(1R,2R)-cyclopropane-1,2-dicarboxylic acid or its derivatives

HEPES buffer (100 mM, pH 7.0)

Fluorometer

Procedure:

Prepare a solution of OASS (0.5-1.0 uM) in HEPES buffer.

o Record the baseline fluorescence emission spectrum of the OASS solution by exciting at 412
nm.

 Titrate the OASS solution with increasing concentrations of the ligand (e.g., (1R,2R)-
cyclopropane-1,2-dicarboxylic acid).

» After each addition of the ligand, allow the system to equilibrate and record the fluorescence
emission spectrum.

o Correct the spectra for any background fluorescence from the buffer and ligand.
e Plot the change in fluorescence intensity as a function of the ligand concentration.

« Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model)
to determine the dissociation constant (Kd).
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Biological Activity Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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